Methyl 3,4-diformylbenzoate
Overview
Description
Methyl 3,4-diformylbenzoate is an organic compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . It is a derivative of benzoic acid, specifically a methyl ester with two formyl groups attached to the benzene ring at the 3 and 4 positions . This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-diformylbenzoate can be synthesized through various methods. One common approach involves the formylation of methyl benzoate. This process typically uses Vilsmeier-Haack reaction conditions, where methyl benzoate reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar formylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-diformylbenzoate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 3,4-dicarboxybenzoic acid.
Reduction: 3,4-dihydroxymethylbenzoate.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Methyl 3,4-diformylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,4-diformylbenzoate depends on the specific application and the chemical reactions it undergoesThe ester group can also undergo hydrolysis or substitution reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-diformylbenzoate: Similar structure but with formyl groups at the 2 and 4 positions.
Methyl 3,5-diformylbenzoate: Formyl groups at the 3 and 5 positions.
Methyl 3,4-diacetylbenzoate: Acetyl groups instead of formyl groups at the 3 and 4 positions.
Uniqueness
Methyl 3,4-diformylbenzoate is unique due to the specific positioning of the formyl groups, which influences its reactivity and the types of chemical reactions it can undergo. This positioning allows for selective transformations that may not be possible with other similar compounds .
Properties
IUPAC Name |
methyl 3,4-diformylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFYRVCCQQFKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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